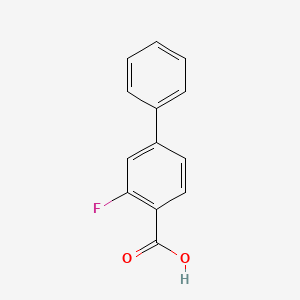

2-Fluoro-4-phenylbenzoic acid

Description

Properties

IUPAC Name |

2-fluoro-4-phenylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO2/c14-12-8-10(6-7-11(12)13(15)16)9-4-2-1-3-5-9/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCBXYYOULFLHEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60464386 | |

| Record name | 2-FLUORO-4-PHENYLBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60464386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

505082-76-8 | |

| Record name | 3-Fluoro[1,1′-biphenyl]-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=505082-76-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-FLUORO-4-PHENYLBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60464386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoro-4-phenylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Fluoro 4 Phenylbenzoic Acid and Its Derivatives

Strategic Approaches to Fluorinated Aromatic Systems

The introduction of fluorine into an aromatic ring requires specific synthetic tactics due to the unique reactivity of organofluorine compounds.

Directed ortho-Metalation in Fluorinated Arene Synthesis

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. organic-chemistry.org In this approach, a directing metalation group (DMG) on the aromatic ring complexes with an organolithium reagent, facilitating deprotonation at the adjacent ortho position. organic-chemistry.orguwindsor.ca This generates a stabilized carbanion that can then react with various electrophiles.

The fluorine atom itself can act as a moderate directing group in DoM, a fact that has been exploited in the synthesis of fluorinated aromatics. organic-chemistry.orgresearchgate.net The high electronegativity of fluorine enhances the acidity of the ortho-protons, making them susceptible to deprotonation by strong bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP). researchgate.net Competition experiments have demonstrated that fluorine is a potent directing group, capable of directing metalation even in the presence of other substituents. researchgate.net

For instance, para-substituted fluorobenzenes can be lithiated ortho to the fluorine atom in good yields. researchgate.net The resulting organolithium intermediate can be trapped with an appropriate electrophile to introduce a desired substituent. This method provides a reliable route to ortho-functionalized fluoroarenes, which are valuable precursors for more complex molecules.

Nucleophilic Aromatic Substitution in Fluorination

Nucleophilic aromatic substitution (SNAr) is another key method for introducing fluorine or other substituents onto an aromatic ring. youtube.comlumenlearning.comlibretexts.org In contrast to electrophilic aromatic substitution, SNAr involves the attack of a nucleophile on an aromatic ring that is typically activated by electron-withdrawing groups. lumenlearning.comlibretexts.org The reaction generally proceeds through a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. lumenlearning.comlibretexts.org

Interestingly, in the context of SNAr, fluoride (B91410) is often the best leaving group among the halogens. youtube.com This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by the high polarization of the carbon-fluorine bond. youtube.com

The scope of SNAr has been expanded to include unactivated fluoroarenes through the use of organic photoredox catalysis. nih.gov This method allows for the defluorination and subsequent functionalization with various nucleophiles, including carboxylic acids, under mild conditions. nih.gov The site selectivity of this reaction is primarily governed by the electronic properties of the arene. nih.gov

Cross-Coupling Reactions for Biaryl Construction

The formation of the biaryl bond in 2-fluoro-4-phenylbenzoic acid and its derivatives is most commonly achieved through palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound (typically a boronic acid or its ester) and an organohalide. nih.govacs.org This reaction is prized for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of its reagents. nih.govnih.gov

The development of bulky and electron-rich phosphine (B1218219) ligands has significantly enhanced the efficiency and scope of the Suzuki-Miyaura reaction, allowing for the coupling of even challenging substrates like unactivated aryl chlorides. nih.govacs.org

A general scheme for the Suzuki-Miyaura coupling to form a biaryl system is presented below:

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

|---|---|---|---|---|

| Aryl Halide (Ar-X) | Aryl Boronic Acid (Ar'-B(OH)₂) | Pd Catalyst (e.g., Pd(PPh₃)₄) | Base (e.g., Na₂CO₃, K₃PO₄) | Biaryl (Ar-Ar') |

A significant advancement in cross-coupling chemistry is the use of carboxylic acids as coupling partners in decarboxylative cross-coupling reactions. wikipedia.org This method offers an advantage as it utilizes relatively inexpensive and often more stable carboxylic acids in place of organometallic reagents. wikipedia.org The reaction involves the coupling of a carboxylic acid with an organic halide, accompanied by the loss of carbon dioxide. wikipedia.org

Several catalytic systems, including palladium-copper and palladium-silver bimetallic systems, have been developed for this transformation. wikipedia.org The mechanism typically involves the decarboxylation of a metal carboxylate to form an organometallic intermediate, which then participates in the cross-coupling catalytic cycle. wikipedia.org More recently, metallaphotoredox catalysis using iron and nickel has been shown to enable the decarboxylative cross-coupling of carboxylic acids with aryl halides. acs.org

The Suzuki-Miyaura reaction exhibits a broad scope with respect to both the aryl boronic acid and the organohalide coupling partners. researchgate.net A wide variety of substituted aryl boronic acids, including those with electron-donating and electron-withdrawing groups, can be effectively coupled. nih.govtandfonline.com Similarly, the reaction is compatible with a range of aryl and heteroaryl halides (iodides, bromides, and chlorides) and triflates. acs.orgresearchgate.net

The development of specialized ligands has enabled the coupling of sterically hindered substrates and has even allowed for reactions to be carried out at room temperature with low catalyst loadings. nih.govacs.org The functional group tolerance of the Suzuki-Miyaura reaction is a key feature, allowing for the synthesis of complex molecules without the need for extensive protecting group strategies. nih.gov

An illustrative table showcasing the scope of the Suzuki-Miyaura reaction is provided below:

| Aryl Halide | Aryl Boronic Acid | Catalyst System | Yield (%) |

|---|---|---|---|

| 4-Bromo-2-fluorobenzoic acid | Phenylboronic acid | Pd(OAc)₂ / SPhos | Typically high |

| 1-Chloro-2-fluoro-4-iodobenzene | 4-Carboxyphenylboronic acid | PdCl₂(dppf) | Good to excellent |

| 2-Fluoro-4-bromotoluene | (4-Carboxyphenyl)boronic acid | Pd(PPh₃)₄ | Variable |

Nickel-Catalyzed Cross-Coupling Approaches

Nickel-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of carbon-carbon bonds, offering a cost-effective alternative to palladium-based systems. These methods are particularly effective for activating challenging bonds, such as the C–F bond in 2-fluorobenzofurans, which can be coupled with arylboronic acids. nih.govbeilstein-journals.org This approach allows for the synthesis of complex 2-arylbenzofurans under mild conditions. nih.govbeilstein-journals.org The mechanism is thought to involve the formation of a nickelacyclopropane intermediate, followed by β-fluorine elimination. nih.govbeilstein-journals.org

A notable application of nickel catalysis is the decarbonylative synthesis of fluoroalkyl thioethers from thioesters. nih.gov This reaction utilizes readily available and stable fluoroalkyl carboxylic acids as the source of the fluoroalkyl group. nih.gov Stoichiometric studies have indicated that the reductive elimination step to form the RF–S bond can be challenging, highlighting the importance of ligand selection, with diphenylphosphinoferrocene (B1173518) being identified as optimal for this transformation. nih.gov Furthermore, nickel catalysis has been successfully employed in the reductive coupling of monofluoroalkyl triflates with alkyl carboxylic acids to produce α-alkyl-α-fluoro-alkylketones. ccspublishing.org.cn

Table 1: Examples of Nickel-Catalyzed Reactions

| Reactants | Catalyst System | Product | Reference |

|---|---|---|---|

| 2-Fluorobenzofurans, Arylboronic acids | Ni(cod)₂, PCy₃ | 2-Arylbenzofurans | nih.govbeilstein-journals.org |

| Fluoroalkyl thioesters | Ni(0), Diphenylphosphinoferrocene | Fluoroalkyl thioethers | nih.gov |

| Monofluoroalkyl triflates, Alkyl carboxylic acids | Ni(NO₃)₂·6H₂O | α-Alkyl-α-fluoro-alkylketones | ccspublishing.org.cn |

Other Transition Metal-Catalyzed Strategies (e.g., Copper)

Copper-catalyzed reactions represent another important avenue for the synthesis of fluorinated biaryl compounds. These methods are often praised for their cost-effectiveness and unique reactivity. Copper catalysis has been successfully used in the cross-coupling of primary amines with 2,2′-dibromo-1,1′-biphenyl to synthesize polysubstituted carbazoles. nih.gov

A significant application is the chemo- and regioselective amination of 2-bromobenzoic acids, which proceeds without the need for protecting the carboxylic acid group. nih.gov This method is effective for producing N-aryl and N-alkyl anthranilic acid derivatives. For instance, the reaction of 2-bromo-4-fluorobenzoic acid with aniline, catalyzed by copper, selectively yields N-phenyl-4-fluoroanthranilic acid. nih.gov Copper-catalyzed reactions have also been developed for the decarboxylative amination of nonactivated aliphatic carboxylic acids, providing access to pyrrolidine (B122466) and piperidine (B6355638) derivatives. nih.gov Additionally, copper has been utilized in four-component reactions involving arylcyclopropanes, nitriles, carboxylic acids, and N-fluorobenzenesulfonimide to synthesize a variety of imide derivatives. nih.gov

Table 2: Examples of Copper-Catalyzed Reactions

| Reactants | Catalyst System | Product | Reference |

|---|---|---|---|

| 2-Bromo-4-fluorobenzoic acid, Aniline | Cu/Cu₂O | N-Phenyl-4-fluoroanthranilic acid | nih.gov |

| 2,2′-Dibromo-1,1′-biphenyl, Primary amines | CuI, DMEDA | Polysubstituted carbazoles | nih.gov |

| Arylcyclopropanes, Nitriles, Carboxylic acids, NFSI | Cu(CH₃CN)₄PF₆, Ligand | Imide derivatives | nih.gov |

Functional Group Interconversion Strategies

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis that involves converting one functional group into another. ub.eduimperial.ac.uk This approach is crucial for accessing a wide range of derivatives from a common intermediate.

Conversion of Carboxylic Acids to Acyl Fluorides

The conversion of carboxylic acids to acyl fluorides is a key transformation. A common method involves the reaction of the corresponding benzoyl chloride with a source of fluoride, such as potassium fluoride or hydrogen fluoride. orgsyn.org For example, benzoyl fluoride can be prepared from benzoyl chloride and hydrogen fluoride. orgsyn.org This procedure is broadly applicable to a variety of acyl fluorides with yields typically in the range of 80-90%. orgsyn.org

Introduction of Other Fluorinated Moieties (e.g., Trifluoromethyl)

The introduction of trifluoromethyl (CF₃) groups is of significant interest due to the unique properties they impart to molecules. A powerful method for this transformation is the decarboxylative trifluoromethylation of carboxylic acids. nih.gov This can be achieved through a combination of photoredox and copper catalysis, allowing for the conversion of a wide array of carboxylic acids, including those in complex natural products and medicinal agents, to their trifluoromethyl analogs. nih.gov

Another approach involves the use of Grignard reagents. For instance, 3-fluoro-4-bromobenzoic acid can be converted to its Grignard reagent, which then reacts with 4-trifluoromethylbenzaldehyde in the presence of an oxidizing agent to ultimately yield 3-fluoro-4-(4-trifluoromethylphenyl)benzoic acid.

Novel Synthetic Pathways and Green Chemistry Considerations

The development of novel and sustainable synthetic methods is a major focus in modern chemistry, aiming to reduce environmental impact and improve efficiency. rsc.orgscielo.br

Exploration of Sustainable Synthetic Routes

Green chemistry principles are being increasingly applied to the synthesis of biphenyl (B1667301) carboxylic acids. One notable example is the use of a water-soluble fullerene-supported PdCl₂ nanocatalyst for Suzuki-Miyaura cross-coupling reactions. researchgate.net This method allows for the synthesis of various biphenyl carboxylic acids in high yields at room temperature in water, a green solvent. researchgate.net The catalyst can be recycled multiple times without a significant decrease in activity. researchgate.net

Another sustainable approach involves chemoenzymatic synthesis, which combines chemical and biological transformations. scielo.br While specific examples for this compound are not detailed, the general strategy of using enzymes for selective transformations is a cornerstone of green chemistry. scielo.br

Efficiency and Scalability of Synthetic Protocols

The industrial production of this compound and its derivatives necessitates synthetic protocols that are not only high-yielding but also cost-effective, safe, and environmentally sustainable on a large scale. The efficiency and scalability of a synthetic route are determined by factors such as reaction time, catalyst loading and recyclability, use of hazardous reagents, and the ease of purification.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone for the synthesis of biphenyl compounds and has been optimized for the production of intermediates for active pharmaceutical ingredients. researchgate.netnih.gov This reaction typically involves the coupling of an aryl halide with an arylboronic acid, catalyzed by a palladium complex. For the synthesis of this compound, a common approach is the coupling of a 2-fluoro-4-halobenzoic acid derivative with phenylboronic acid.

Key Research Findings:

Research has focused on enhancing the efficiency and scalability of the Suzuki-Miyaura coupling for biphenyl carboxylic acid synthesis. One significant advancement is the use of heterogeneous catalysts, such as palladium on charcoal (Pd/C). pku.edu.cn This approach offers several advantages over traditional homogeneous catalysts, including ease of separation from the reaction mixture and the potential for catalyst recycling, which can significantly reduce production costs. pku.edu.cn Furthermore, modifications to the reaction conditions, such as using ethanol-water solvent systems and performing the reaction in the open air, contribute to a greener and more cost-effective process. pku.edu.cn

Alternative scalable methods include the coupling of Grignard reagents with oxazoline-activated aromatic compounds, followed by hydrolysis to yield the desired biphenyl carboxylic acid. google.com This method has been successfully applied to the large-scale preparation of biphenyl-2-carboxylic acid derivatives. google.com

The choice of starting materials and the specific palladium catalyst and ligands are crucial for optimizing the reaction. For instance, the coupling of bromobenzoyl chlorides with phenylboronic acids can be a viable route, although it may require careful control of reaction conditions to ensure selectivity and minimize side products. mdpi.com

Below are representative data tables illustrating the conditions and outcomes of Suzuki-Miyaura coupling reactions for the synthesis of biphenyl carboxylic acids, based on findings for analogous compounds.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Parameter | Condition 1 | Condition 2 |

| Palladium Catalyst | Pd(PPh₃)₄ | Pd/C |

| Starting Materials | 1-(4-bromophenyl)cyclopropane-1-carboxylic acid, Phenylboronic acid | 4-Bromobenzoic acid, Phenylboronic acid |

| Base | K₂CO₃ | K₂CO₃ |

| Solvent | 1,4-Dioxane:H₂O | Ethanol:H₂O |

| Temperature | 80 °C | Room Temperature |

| Reaction Time | 16 h | 30 min |

| Atmosphere | Inert | Air |

This table presents illustrative conditions based on reported syntheses of similar biphenyl carboxylic acids. pku.edu.cnajgreenchem.com

Table 2: Efficiency and Yield of Representative Suzuki-Miyaura Reactions

| Outcome | Condition 1 | Condition 2 |

| Yield | Good | High |

| Catalyst Recyclability | Not specified | Recyclable (>5 times) |

| Environmental Impact | Use of organic solvent | Greener solvent system |

| Scalability Notes | Standard lab scale | Amenable to large-scale production |

This table summarizes the outcomes based on the conditions described in Table 1, drawing from findings in the literature. pku.edu.cnajgreenchem.com

Advanced Spectroscopic and Computational Characterization in Academic Research

Elucidation of Molecular Structure through X-ray Crystallography

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov For carboxylic acids like 2-Fluoro-4-phenylbenzoic acid, this method provides detailed information on bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for this compound is not widely reported in publicly accessible databases, the crystallographic analysis of related benzoic acid derivatives offers significant insights. A common structural motif observed in the crystal structures of benzoic acids is the formation of centrosymmetric dimers through hydrogen bonding between the carboxyl groups of two molecules. researchgate.net This robust hydrogen-bonding network significantly influences the crystal packing and physical properties of these compounds.

Table 1: Typical Crystallographic Data for Substituted Benzoic Acid Dimers

| Parameter | Typical Value |

| O-H···O distance | 2.6 - 2.7 Å |

| C=O bond length | 1.24 - 1.26 Å |

| C-O bond length | 1.28 - 1.32 Å |

| Dihedral angle (COOH plane vs. Phenyl ring) | 5 - 25° |

Note: These are generalized values based on known structures of related compounds and serve as a predictive framework.

Conformational Analysis and Dynamics

The conformation of this compound, particularly the dihedral angle between the two phenyl rings, is a key determinant of its properties. This conformational flexibility can be explored using both experimental and computational methods.

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for probing the structure and dynamics of molecules in solution. For this compound, ¹H and ¹³C NMR spectroscopy would provide characteristic signals for the different protons and carbons in the molecule. The carboxyl proton typically appears as a broad singlet at a downfield chemical shift (around 10-13 ppm), although its position can be influenced by solvent and concentration due to hydrogen bonding. pressbooks.pub

Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can provide information about the through-space proximity of protons, which can help in determining the preferred conformation in solution. For instance, NOE correlations between protons on the two different phenyl rings could indicate a twisted conformation. The fluorine atom (¹⁹F) is also NMR active and would provide an additional spectroscopic handle for conformational studies.

Computational methods are invaluable for exploring the potential energy surface of flexible molecules like this compound. Conformational searching algorithms can identify low-energy conformations by systematically rotating the rotatable bonds, primarily the C-C bond connecting the two phenyl rings.

Molecular dynamics (MD) simulations can provide a more dynamic picture of the conformational landscape. unical.it By simulating the motion of the atoms over time, MD can reveal the accessible conformations and the barriers to interconversion between them. For substituted biphenyls, the torsional barrier to rotation around the central C-C bond is influenced by the size and nature of the substituents at the ortho positions. libretexts.org The fluorine atom in this compound is relatively small, suggesting a moderate rotational barrier.

Electronic Structure and Bonding Analysis

The electronic properties of this compound are of significant interest and can be investigated in detail using computational quantum chemistry methods.

Density Functional Theory (DFT) has become a standard computational tool for predicting the electronic structure and properties of molecules with a good balance of accuracy and computational cost. researchgate.net DFT calculations can be used to optimize the geometry of this compound and to calculate various properties, including vibrational frequencies (to compare with experimental IR spectra), atomic charges, and electrostatic potential maps.

The calculated electrostatic potential map would highlight the electron-rich and electron-poor regions of the molecule. The carboxylic acid group is expected to be a region of high negative potential, while the hydrogens of the phenyl rings would be regions of positive potential. The fluorine atom, being highly electronegative, will also influence the charge distribution on the adjacent phenyl ring.

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule. wikipedia.org The energies and spatial distributions of these orbitals are critical for understanding the reactivity and electronic transitions of a molecule.

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl rings, while the LUMO is likely to have significant contributions from the carboxylic acid group and the biphenyl (B1667301) system. The energy gap between the HOMO and LUMO is an important parameter that relates to the chemical reactivity and the wavelength of light absorbed in electronic transitions. A smaller HOMO-LUMO gap generally implies higher reactivity.

Table 2: Predicted Electronic Properties from DFT Calculations

| Property | Predicted Characteristic |

| HOMO Energy | Relatively high, localized on phenyl rings |

| LUMO Energy | Relatively low, delocalized over the π-system |

| HOMO-LUMO Gap | Moderate, influencing reactivity and UV-Vis absorption |

| Dipole Moment | Non-zero, influenced by fluorine and carboxyl groups |

Note: These are qualitative predictions based on the application of FMO theory to similar aromatic carboxylic acids.

Reactivity and Reaction Mechanisms

Electrophilic and Nucleophilic Aromatic Substitution Pathways

Aromatic substitution reactions on the benzoic acid ring of the molecule are complex due to the competing directing effects of the existing substituents.

Electrophilic Aromatic Substitution (EAS): In electrophilic aromatic substitution, an electrophile attacks the electron-rich aromatic ring. byjus.com The reaction proceeds through a positively charged carbocation intermediate known as an arenium ion. byjus.com The substituents on the benzene (B151609) ring determine the position of the incoming electrophile.

Fluorine (-F): Halogens like fluorine are deactivating yet ortho-, para-directing groups. masterorganicchemistry.commasterorganicchemistry.com Their deactivating nature stems from a strong, electron-withdrawing inductive effect (-I), while the directing effect is due to the ability of their lone pairs to stabilize the carbocation intermediate via resonance (+M effect) when the attack is at the ortho or para position. masterorganicchemistry.com

Carboxylic Acid (-COOH): This group is strongly deactivating and a meta-director due to its electron-withdrawing inductive and resonance effects.

Phenyl (-C₆H₅): This group is weakly activating and an ortho-, para-director.

The outcome of an EAS reaction on 2-Fluoro-4-phenylbenzoic acid would depend on the reaction conditions and the nature of the electrophile, with substitution patterns being a result of the combined influence of these groups.

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution is less common than EAS and typically requires an aromatic ring that is "electron-poor," usually achieved by the presence of strong electron-withdrawing groups. imperial.ac.uklibretexts.org The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate (Meisenheimer complex). imperial.ac.uk The presence of the fluorine atom, an electron-withdrawing group, ortho to the carboxylic acid group makes the ring susceptible to SNAr. For instance, unprotected ortho-fluoro benzoic acids can react with organolithium or Grignard reagents to displace the fluorine group. researchgate.net The electron-withdrawing substituents stabilize the anionic intermediate, favoring the reaction, especially when they are positioned ortho or para to the leaving group. libretexts.org

Carboxylate Reactivity and Transformations

The carboxylic acid group is a key site for chemical modifications, including decarboxylation, esterification, and amidation.

Decarboxylation is the removal of the carboxyl group, releasing carbon dioxide. For aromatic carboxylic acids, this reaction can be challenging and often requires harsh conditions. Two general mechanisms are typically considered: an acid-catalyzed pathway involving protonation and displacement of the -COOH group, and a base-catalyzed pathway proceeding via the carboxylate anion. nist.gov

Studies on various benzoic acid systems show that decarboxylation rates for unactivated acids are generally low. nist.gov However, theoretical studies using density functional theory (DFT) on related compounds, such as salicylic (B10762653) acids, have shown that an ortho-fluoro substituent can lower the energy barrier for acid-catalyzed decarboxylation, thereby facilitating the reaction. nih.govresearchgate.net This suggests that while challenging, the decarboxylation of this compound may be more feasible than that of its non-fluorinated analog, 4-phenylbenzoic acid.

The carboxylic acid moiety readily undergoes conversion to esters and amides, which are crucial transformations in synthetic chemistry.

Esterification: This reaction typically involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. youtube.com The reaction proceeds through a tetrahedral intermediate. youtube.com Alternatively, other methods like Steglich esterification can be employed.

Amidation: The formation of an amide bond is achieved by reacting the carboxylic acid with an amine. rsc.org This reaction often requires heat or the use of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), to activate the carboxylic acid. The need for these conditions arises because amines are basic and can deprotonate the carboxylic acid, forming a less reactive carboxylate anion. youtube.com

| Reaction Type | Reactants | Key Conditions | Product Type |

|---|---|---|---|

| Fischer Esterification | This compound + Alcohol (R-OH) | Acid Catalyst (e.g., H₂SO₄), Heat | Ester (R-O-C(=O)-Ar) |

| Amidation | This compound + Amine (R-NH₂) | Heat or Coupling Agent (e.g., DCC) | Amide (R-NH-C(=O)-Ar) |

Role of Fluorine in Directing Reactivity and Selectivity

The fluorine atom at the C2 position plays a critical role in modulating the reactivity and regioselectivity of the aromatic ring.

The directing influence of the fluorine substituent is a classic example of the competition between inductive and resonance effects.

Inductive Effect (-I): Fluorine is the most electronegative element, so it strongly withdraws electron density from the benzene ring through the sigma bond. This effect deactivates the ring towards electrophilic attack compared to unsubstituted benzene.

Resonance Effect (+M): The lone pairs on the fluorine atom can be donated to the pi-system of the aromatic ring. This donation stabilizes the carbocation intermediate formed during electrophilic substitution.

The fluorine atom exerts a significant influence on the stability of intermediates and the energy of transition states in both electrophilic and nucleophilic substitution reactions.

In electrophilic aromatic substitution , the transition state leading to the arenium ion is stabilized by fluorine's +M effect for ortho and para attack. This stabilization lowers the activation energy for these pathways compared to meta attack, explaining the observed regioselectivity. masterorganicchemistry.com

In nucleophilic aromatic substitution , the highly electronegative fluorine atom stabilizes the negatively charged Meisenheimer intermediate through its powerful -I effect. libretexts.org This stabilization is most effective when the fluorine is ortho or para to the site of nucleophilic attack. This effect lowers the energy of the intermediate and the transition state leading to it, facilitating the SNAr reaction. libretexts.org Furthermore, computational studies on related molecules have indicated that interactions involving an ortho-fluoro substituent can influence the conformational energies of transition states. nih.gov

| Effect | Description | Impact on Reactivity | Impact on Selectivity (EAS) |

|---|---|---|---|

| Inductive (-I) | Withdrawal of electron density through the σ-bond due to high electronegativity. | Deactivates the ring towards electrophilic attack. | Contributes to overall deactivation. |

| Resonance (+M) | Donation of lone-pair electrons into the π-system. | Slightly counteracts the strong inductive deactivation. | Stabilizes intermediates for ortho and para attack, making it an o,p-director. |

Applications in Medicinal Chemistry and Chemical Biology

Pharmacophore Development and Rational Drug Design

The principles of pharmacophore modeling and rational drug design are central to the discovery of new drugs. A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The 2-Fluoro-4-phenylbenzoic acid structure contains several key features that make it an attractive scaffold for such design strategies. These include a biphenyl (B1667301) core, a carboxylic acid group, and a fluorine atom, all of which can be strategically modified to enhance biological activity and selectivity.

The biphenyl moiety provides a rigid backbone that can be functionalized to explore interactions with hydrophobic pockets in target proteins. The carboxylic acid group can act as a hydrogen bond donor and acceptor, or as a charged group at physiological pH, enabling ionic interactions with amino acid residues in a binding site. The fluorine atom, with its small size and high electronegativity, can influence the compound's electronic properties, pKa, and metabolic stability, making it a powerful tool in modulating pharmacokinetic and pharmacodynamic profiles.

Rational drug design leverages the understanding of a biological target's structure to design molecules that can interact with it in a specific manner. The this compound scaffold can be used in this approach by employing computational methods to predict how modifications to its structure will affect its binding affinity and selectivity for a particular target.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-Activity Relationship (SAR) studies are crucial for optimizing a lead compound's biological activity. For analogues of this compound, SAR studies would systematically investigate how changes to different parts of the molecule affect its interaction with a biological target.

Key areas for SAR exploration in this scaffold include:

Modification of the Phenyl Rings: The substitution pattern on both phenyl rings can be altered to probe for additional binding interactions. Introducing various substituents (e.g., hydroxyl, methoxy, alkyl groups) at different positions can significantly impact potency and selectivity. The relative orientation of the two phenyl rings (the dihedral angle) is also a critical parameter that can be influenced by substitution.

Position and Nature of the Halogen: The fluorine atom at the 2-position influences the electronic distribution and conformation of the molecule. SAR studies could explore the effects of moving the fluorine to other positions on the benzoic acid ring or replacing it with other halogens (e.g., chlorine, bromine) to fine-tune electronic and steric properties.

Alterations to the Carboxylic Acid Group: The carboxylic acid is often a key pharmacophoric feature. Its replacement with bioisosteres such as tetrazoles, sulfonamides, or fluorinated alcohols can modulate acidity, lipophilicity, and metabolic stability, potentially leading to improved oral bioavailability and reduced side effects. nih.govnih.gov

A hypothetical SAR study on a series of this compound analogues might reveal trends in activity as summarized in the interactive table below.

| Modification | Position | Substituent | Predicted Impact on Activity |

| Phenyl Ring A (non-acidic) | 4' | Electron-donating group (e.g., -OCH3) | May enhance binding through new interactions. |

| Phenyl Ring A (non-acidic) | 4' | Electron-withdrawing group (e.g., -CF3) | Could alter electronic properties and metabolic stability. |

| Phenyl Ring B (acidic) | 3 | Additional fluorine atom | May increase acidity and alter binding mode. |

| Carboxylic Acid | - | Tetrazole | Could improve metabolic stability and maintain acidic character. |

| Carboxylic Acid | - | Amide | Would likely decrease activity if ionic interaction is crucial. |

Design of Bioactive Derivatives

The this compound scaffold can be elaborated to design a wide range of bioactive derivatives. By applying principles of medicinal chemistry, such as scaffold hopping and bioisosteric replacement, novel compounds with diverse pharmacological activities can be synthesized.

For instance, the core structure can be integrated into larger, more complex molecules. One approach is to use the carboxylic acid group as a handle for amide bond formation, linking it to other pharmacologically relevant moieties. Another strategy involves modifying the biphenyl system to mimic the core structures of known drugs.

An example of designing bioactive derivatives can be seen in the development of kinase inhibitors. The quinazoline (B50416) scaffold is a well-known core in many kinase inhibitors. A study on 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid demonstrated its potential as a selective Aurora A kinase inhibitor. This compound shares structural similarities with a modified this compound, where the phenyl ring of the benzoic acid is replaced by a quinazoline ring system, illustrating how the fundamental biphenyl carboxylic acid concept can be evolved to target new therapeutic areas.

Target Identification and Validation

Identifying and validating the biological targets of a compound are critical steps in drug discovery. For derivatives of this compound, this involves screening them against a panel of enzymes and receptors to determine their mechanism of action.

Enzyme Inhibition Studies (e.g., Tyrosinase, Sialidases, COX-2, Kinases)

The this compound scaffold is a promising starting point for the design of various enzyme inhibitors.

Tyrosinase: This enzyme is a key player in melanin (B1238610) biosynthesis, and its inhibitors are of interest in cosmetics and for treating hyperpigmentation disorders. Benzoic acid derivatives have been shown to inhibit tyrosinase.

Sialidases: These enzymes are involved in various physiological and pathological processes, including viral infections and cancer. The design of sialidase inhibitors is an active area of research.

Cyclooxygenase-2 (COX-2): As a key enzyme in the inflammatory pathway, COX-2 is a major target for non-steroidal anti-inflammatory drugs (NSAIDs). The biphenyl scaffold is a common feature in selective COX-2 inhibitors. Derivatives of this compound could be designed to fit into the active site of COX-2, with the fluorine atom potentially enhancing selectivity.

Kinases: These enzymes are crucial regulators of cell signaling and are major targets in cancer therapy. As mentioned, derivatives of a quinazoline carboxylic acid, which can be seen as a bioisostere of a phenylbenzoic acid, have shown inhibitory activity against Aurora A kinase.

The following table summarizes the potential enzyme targets for derivatives of this compound and the rationale for their selection.

| Enzyme Target | Therapeutic Area | Rationale for Inhibition |

| Tyrosinase | Dermatology, Cosmetics | Hyperpigmentation disorders |

| Sialidases | Infectious Diseases, Oncology | Viral infections, Cancer |

| COX-2 | Inflammation, Pain | Inflammatory disorders, Pain management |

| Kinases | Oncology | Cancer |

Receptor Modulation (e.g., NMDA Receptor, G protein-coupled receptors)

In addition to enzyme inhibition, derivatives of this compound may also act as modulators of receptor function.

NMDA Receptor: The N-methyl-D-aspartate (NMDA) receptor is a glutamate (B1630785) receptor and ion channel protein found in nerve cells. It is important for learning and memory, and its dysfunction is implicated in various neurological disorders. While not directly this compound, a related compound, 2-hydroxy-5-(2,3,5,6-tetrafluoro-4-trifluoromethyl-benzylamino)-benzoic acid, has been identified as an NMDA receptor antagonist. This suggests that the substituted phenylbenzoic acid scaffold has the potential to be developed into modulators of this important receptor.

G protein-coupled receptors (GPCRs): This is a large family of receptors that are involved in a vast array of physiological processes and are the targets for a significant portion of modern drugs. The structural diversity that can be generated from the this compound scaffold makes it a plausible candidate for the development of ligands that can modulate GPCR activity, either as agonists, antagonists, or allosteric modulators.

Prodrug Strategies and Biotransformation

Prodrug Strategies

A prodrug is an inactive or less active compound that is converted into an active drug in the body. This strategy is often employed to improve a drug's pharmacokinetic properties, such as solubility, absorption, and distribution, or to reduce its side effects. The carboxylic acid group of this compound is an ideal handle for creating prodrugs, particularly ester prodrugs. nih.gov Esterification of the carboxylic acid can mask its polarity, potentially enhancing its ability to cross cell membranes. Once absorbed, the ester can be hydrolyzed by esterases in the blood or tissues to release the active carboxylic acid. This approach is commonly used for NSAIDs to reduce gastrointestinal irritation. nih.govmdpi.com

Biotransformation

Mechanism of Prodrug Activation and Drug Release

While this compound itself is an active molecule, its structural motif can be incorporated into prodrugs. Prodrugs are inactive or less active precursors that are converted into the active drug in the body through enzymatic or chemical reactions. This strategy is often employed to improve a drug's pharmacokinetic properties or to target its delivery to specific tissues.

The carboxylic acid group of this compound is a common functional handle for creating prodrugs, typically through esterification. The release of the active this compound from such a prodrug would generally occur through hydrolysis, catalyzed by esterase enzymes that are abundant in the plasma and various tissues.

A general mechanism for the activation of an ester prodrug of this compound is as follows:

Enzymatic Recognition: The ester prodrug is recognized by esterase enzymes.

Hydrolysis: The ester bond is cleaved by the esterase, releasing the active this compound and an alcohol moiety.

This approach allows for controlled release of the active drug, potentially leading to improved therapeutic efficacy and reduced side effects. The rate of prodrug activation can be modulated by altering the nature of the ester group, thereby influencing the duration of action of the released drug.

Applications as Biochemical Probes and Chemical Tools

The unique properties of this compound and similar fluorinated compounds make them valuable as biochemical probes and chemical tools for studying biological processes.

Fluorescent Probes for Metabolic Activity

While this compound itself is not inherently fluorescent, its structure can serve as a scaffold for the development of fluorescent probes. The biphenyl core can be chemically modified to incorporate a fluorophore, a molecule that emits light upon excitation. The fluorine atom can further modulate the photophysical properties of the resulting probe.

These probes can be designed to be sensitive to specific metabolic activities. For example, a probe could be engineered to change its fluorescence properties in response to changes in the local environment, such as pH or the presence of specific enzymes or metabolites. Such tools are invaluable for real-time monitoring of cellular processes and can provide insights into both normal physiology and disease states. nih.govnih.gov

Covalent Drug Development

The structure of this compound can be incorporated into covalent inhibitors. Covalent drugs form a stable, covalent bond with their biological target, often leading to irreversible inhibition. cas.orgnomuraresearchgroup.com This mechanism of action can offer several advantages, including increased potency, prolonged duration of action, and the ability to target proteins that are difficult to inhibit with traditional non-covalent drugs. cas.orgnih.gov

In the context of covalent drug development, the this compound moiety could serve as the "guidance system" that directs the molecule to the target protein. cas.org A reactive "warhead" would be attached to this scaffold, which would then form a covalent bond with a specific amino acid residue on the target protein. The fluorine atom could play a role in modulating the reactivity of the warhead or the binding affinity of the guidance system. The development of covalent inhibitors has seen a resurgence in recent years, with several approved drugs utilizing this approach. mdpi.com

Materials Science and Supramolecular Chemistry Applications

Precursors for Fluorinated Polymers and Advanced Materials

2-Fluoro-4-phenylbenzoic acid serves as a precursor or building block in the synthesis of fluorinated polymers and other advanced materials. chemimpex.com The incorporation of the fluorophenylbenzoic acid moiety into a polymer chain can impart desirable characteristics to the final material.

The introduction of fluorine into polymer structures is a well-established strategy for enhancing material stability. sigmaaldrich.com Fluoropolymers are recognized for their exceptional resistance to heat and chemicals. nih.gov This enhanced stability is primarily due to the strength of the carbon-fluorine (C-F) bond, which is one of the strongest single bonds in organic chemistry. sigmaaldrich.comdaikinchemicals.com The high electronegativity of the fluorine atom contributes to the ionic character of the C-F bond, further increasing its strength and, consequently, the thermal stability of the polymer. sigmaaldrich.com

Polymers derived from precursors like this compound are expected to exhibit these improved properties. The fluorinated biphenyl (B1667301) structure contributes to a robust polymer backbone, leading to materials that can withstand harsh chemical environments and elevated temperatures. chemimpex.comnih.gov Fluoropolymers are generally insoluble in most solvents and are only attacked by aggressive reagents like molten alkali metals. coleparmer.com This high level of chemical inertness makes them suitable for applications requiring durability and resistance to corrosion and degradation. daikinchemicals.com

Table 1: General Properties of Fluorinated Polymers

| Property | Description |

| Thermal Stability | High resistance to decomposition at elevated temperatures due to the strong C-F bond. sigmaaldrich.comnih.gov |

| Chemical Resistance | Inert to a wide range of chemicals, including acids, bases, and organic solvents. daikinchemicals.comcoleparmer.com |

| Low Surface Energy | Leads to hydrophobic and oleophobic (non-stick) surfaces. sigmaaldrich.com |

| Low Friction Coefficient | Provides excellent lubricating properties. nih.gov |

| Weather Resistance | High stability against UV radiation and other environmental factors. researchgate.net |

Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The carboxylic acid group in this compound makes it an excellent candidate for applications in coordination chemistry, particularly as a ligand for the construction of Metal-Organic Frameworks (MOFs).

In the design of MOFs, organic molecules, known as linkers or ligands, are connected to metal ions or clusters to form extended, porous structures. Carboxylic acids are among the most common functional groups used for this purpose. The carboxylate group of this compound can coordinate to metal centers in various ways, enabling the formation of diverse and stable network structures. rsc.org The biphenyl portion of the molecule acts as a rigid spacer, which is crucial for creating predictable and well-defined pores within the MOF.

The presence of the fluorine atom on the linker can influence the properties of the resulting MOF. nih.gov It can modify the electronic nature of the ligand, affecting its interaction with the metal center. nih.gov Furthermore, the fluorine atoms can line the pores of the MOF, creating a fluorinated internal surface. This can lead to unique gas sorption and separation properties, as the fluorinated surface can exhibit different affinities for various gas molecules compared to a non-fluorinated analogue. nih.gov

The principles of self-assembly are fundamental to creating organized molecular layers on surfaces. Carboxylic acids are known to form self-assembled monolayers (SAMs) on various oxide surfaces. strath.ac.uk this compound can be used to functionalize surfaces, where the carboxylic acid group acts as an anchor to the substrate. nih.gov

This surface modification can dramatically alter the surface properties, such as wettability and chemical reactivity. The exposed fluorinated biphenyl groups would create a new surface chemistry. sigmaaldrich.com The fluorine atom, with its high electronegativity and low polarizability, contributes to low surface energy, which can render the surface hydrophobic and lipophobic. sigmaaldrich.com Such functionalized surfaces are of interest for applications in creating non-stick coatings, microfluidic devices, and biosensors. The process often involves the covalent attachment of the carboxylic acid to the surface, ensuring a robust and stable functionalization. strath.ac.uknih.gov

Liquid Crystal Research

The rigid, rod-like shape of the biphenyl core in this compound makes it a suitable scaffold for designing liquid crystal molecules. The study of how molecular structure influences liquid crystalline behavior is a key aspect of this research field.

The incorporation of fluorine atoms into liquid crystal molecules has a profound and often advantageous effect on their physical properties. researchgate.net Fluorine is the most electronegative element, and its substitution onto an aromatic ring induces a significant dipole moment. nih.govbeilstein-journals.org The position and orientation of this dipole relative to the long molecular axis are critical in determining the dielectric anisotropy (Δε) of the liquid crystal material, a key parameter for display applications. beilstein-journals.org

A lateral fluorine substituent, as in this compound, can significantly influence the mesophase behavior and physical properties of liquid crystals. researchgate.net

Key effects of fluorine substitution include:

Dielectric Anisotropy: The strong C-F bond dipole can lead to materials with either positive or negative dielectric anisotropy, depending on its orientation. nih.govbeilstein-journals.org

Viscosity: The low polarizability of the C-F bond can reduce intermolecular interactions, which often leads to lower viscosity and faster switching times in liquid crystal displays. nih.gov

Mesophase Stability: The introduction of a lateral fluorine atom can disrupt molecular packing, often leading to a decrease in melting point and a broadening of the liquid crystal phase temperature range. researchgate.net

Optical Anisotropy: Fluorine substitution can also modulate the optical anisotropy (Δn) of the material. researchgate.net

The strategic placement of fluorine allows for the fine-tuning of these properties, making fluorinated compounds like this compound and its derivatives valuable components in the formulation of advanced liquid crystal mixtures for high-performance displays. semanticscholar.org

Table 2: Influence of Fluorine on Liquid Crystal Characteristics

| Property | Influence of Fluorine | Rationale |

| Dielectric Anisotropy (Δε) | Can be engineered to be positive or negative. nih.govbeilstein-journals.org | The strong, localized dipole of the C-F bond. beilstein-journals.org |

| Viscosity | Often reduced. nih.gov | Lower intermolecular forces due to low polarizability. nih.gov |

| Mesophase Behavior | Can alter transition temperatures and phase type. researchgate.net | Steric effects and changes in molecular packing. researchgate.net |

| Chemical Stability | Generally increased. | Propensity for HF elimination can be a concern in some structures. nih.gov |

Mesogen Synthesis and Phase Behavior

The incorporation of this compound into the molecular architecture of liquid crystals, or mesogens, is an area of significant interest in materials science. The unique combination of a fluorine atom and a phenyl group on the benzoic acid core allows for the fine-tuning of mesomorphic properties, including the type of liquid crystal phase and the temperature range over which it is stable. The synthesis of such mesogens typically involves esterification reactions to link the this compound core with other structural units, such as phenols or other substituted benzoic acids, often containing long alkyl or alkoxy chains.

The presence of the lateral fluorine atom at the 2-position is known to influence the dielectric anisotropy of the resulting liquid crystal material. Fluorination can lead to a significant increase in dielectric anisotropy, a key property for applications in display technologies. nih.gov The position of the fluorine atom is crucial; a lateral substituent can alter the molecular packing and intermolecular interactions, which in turn affects the phase behavior. nih.gov

Synthesis of Ester-Based Mesogens

A common synthetic route to mesogens incorporating this compound involves its conversion to an acid chloride, followed by esterification with a substituted phenol (B47542). The phenol component typically contains a long alkyl or alkoxy chain, which promotes the formation of liquid crystalline phases.

For instance, a hypothetical synthesis could involve the reaction of 2-fluoro-4-phenylbenzoyl chloride with 4'-alkoxy-[1,1'-biphenyl]-4-ol. The resulting ester would possess a rigid core composed of three phenyl rings, with a lateral fluorine atom and a terminal alkoxy chain. The length of this alkoxy chain would be a critical determinant of the mesomorphic properties. Generally, as the chain length increases, a transition from nematic to smectic phases is often observed.

The synthesis and characterization of a homologous series of such compounds would allow for a systematic investigation of the structure-property relationships. The transition temperatures and phase types would be determined using techniques such as differential scanning calorimetry (DSC) and polarized optical microscopy (POM).

Phase Behavior and Structure-Property Relationships

Table 1: Hypothetical Phase Transitions for a Homologous Series of 4'-(4-n-alkoxybenzoyloxy)-2-fluoro-4-phenylbenzoates

| Alkyl Chain Length (n) | Crystal to Nematic Transition (°C) | Nematic to Isotropic Transition (°C) |

| 4 | 110 | 155 |

| 6 | 105 | 160 |

| 8 | 98 | 158 |

| 10 | 95 | 152 |

| 12 | 92 | 145 |

Note: This table presents hypothetical data for illustrative purposes, based on general trends observed in similar liquid crystal systems.

In this hypothetical series, the introduction of the this compound moiety is anticipated to induce a nematic phase over a significant temperature range. The melting points are expected to decrease with increasing alkyl chain length due to the increased flexibility, a common trend in homologous series of liquid crystals. The nematic-to-isotropic transition temperatures, or clearing points, would likely show an odd-even effect, a phenomenon where the transition temperatures alternate as the number of carbon atoms in the alkyl chain switches between odd and even. derpharmachemica.com

The presence of the lateral fluorine atom can also influence the viscosity and response times of the liquid crystal material, which are critical parameters for device applications. nih.gov Furthermore, the phenyl group at the 4-position enhances the π-π stacking interactions between molecules, contributing to the stability of the mesophase. conicet.gov.ar The combination of these structural features makes this compound a promising building block for the design of new liquid crystal materials with tailored properties for advanced applications in materials science and supramolecular chemistry.

Environmental Fate and Biodegradation Research

Microbial Degradation Pathways of Fluorinated Aromatics

The microbial degradation of fluorinated aromatic compounds is a complex process influenced by the degree and position of fluorine substitution on the aromatic ring. ucp.pt Microorganisms have evolved various strategies to cleave the highly stable C-F bond, although these processes are generally slower and less efficient compared to the degradation of their non-fluorinated counterparts. researchgate.net

The biotransformation of fluorinated aromatic compounds can occur under both aerobic and anaerobic conditions, with distinct enzymatic pathways involved.

Aerobic Biotransformation: In aerobic environments, the initial attack on fluorinated aromatic rings is often catalyzed by oxygenases. mdpi.com These enzymes introduce hydroxyl groups onto the aromatic ring, a critical step for destabilizing the structure and facilitating subsequent ring cleavage. researchgate.net For instance, monofluorinated aromatic compounds like fluorophenol and fluorobenzoate can be catabolized by oxygenase enzymes to produce fluorocatechols. researchgate.net The presence of fluorine can, however, hinder the activity of these enzymes. Some microorganisms have been shown to degrade 4-fluorobenzoate (B1226621) by converting it to 4-fluorocatechol (B1207897). nih.gov The degradation of fluorinated aromatic compounds often follows established pathways for aromatic hydrocarbon degradation, although the efficiency can be poor. researchgate.net

Anaerobic Biotransformation: Under anaerobic conditions, the degradation of fluorinated aromatics is less commonly observed but can occur through reductive defluorination or other mechanisms. researchgate.net For example, some anaerobic microbial consortia have demonstrated the ability to degrade certain fluorinated compounds, where one species may initiate the breakdown and others degrade the intermediates. mdpi.com Denitrifying bacteria have been shown to degrade 2-fluorobenzoate (B1215865) and 4-fluorobenzoate, with stoichiometric release of fluoride (B91410). researchwithrutgers.com However, many fluorinated aromatic compounds remain recalcitrant under anaerobic conditions. researchgate.netresearchwithrutgers.com The structure of the compound is a critical factor; for instance, α,β-unsaturation in fluorinated carboxylic acids is crucial for their biotransformation under anaerobic conditions via reductive defluorination or hydrogenation. acs.org

The following table summarizes the conditions under which the biotransformation of some fluorinated aromatic compounds has been observed.

| Compound | Condition | Degrading Organism(s) | Key Findings |

| 4-Fluorobenzoate | Aerobic | Alcaligenes, Pseudomonas, Aureobacterium | Degradation proceeds via 4-fluorocatechol or 4-hydroxybenzoate (B8730719). nih.gov |

| 2-Fluorobenzoate | Anaerobic (Denitrifying) | Pseudomonas stutzeri related strains | Stoichiometric defluorination observed. researchwithrutgers.com |

| 4-Fluorobenzoate | Anaerobic (Denitrifying) | Pseudomonas stutzeri related strains | Stoichiometric defluorination observed. researchwithrutgers.com |

| Fluorophenols | Anaerobic | Not observed | Recalcitrant under denitrifying, sulfate-reducing, iron-reducing, and methanogenic conditions. researchwithrutgers.com |

The cleavage of the carbon-fluorine bond, or defluorination, is the critical step in the complete mineralization of organofluorine compounds. Several enzymatic and non-enzymatic mechanisms for defluorination have been identified. mdpi.com

Microbial defluorination can occur through three main pathways:

Oxidative Defluorination: This mechanism involves the enzymatic introduction of oxygen atoms into the fluorinated molecule, often catalyzed by monooxygenases or dioxygenases. nih.gov This can lead to the formation of an unstable intermediate that subsequently eliminates a fluoride ion.

Reductive Defluorination: In this process, the C-F bond is cleaved by the addition of electrons, often occurring under anaerobic conditions. mdpi.com

Hydrolytic Defluorination: This involves the direct displacement of a fluoride ion by a hydroxyl group from water. This pathway is mediated by enzymes like dehalogenases and is generally more common for monofluorinated compounds. mdpi.com

The efficiency of these mechanisms is highly dependent on the structure of the fluorinated compound. For example, the presence of C-H bonds at the α-carbon of short-chain fluorinated carboxylic acids appears to facilitate microbial attack and subsequent defluorination under aerobic conditions. acs.org

Persistence and Metabolite Formation

The strong C-F bond contributes to the environmental persistence of many fluorinated compounds. cmchemicals.com Incomplete degradation can lead to the formation of stable fluorinated metabolites, which may also have environmental implications.

During the microbial degradation of fluorinated aromatic compounds, the initial enzymatic attacks may not always lead to complete mineralization. Instead, partially degraded and still fluorinated metabolites can be formed and accumulate. For example, the degradation of some fluorinated aromatics can yield fluorinated catechols and fluoromuconic acids. researchgate.net In the case of 4-fluorobenzoate degradation by certain bacteria, 4-hydroxybenzoate has been identified as a transient intermediate. nih.gov The persistence of these metabolites is a concern as they may retain some of the problematic characteristics of the parent compound.

The persistence and bioaccumulation of recalcitrant fluorinated compounds pose significant environmental and health risks. mdpi.com These "forever chemicals" can contaminate water, soil, and biota, with detectable levels found globally. mdpi.comcmchemicals.com The accumulation of these compounds in the environment is a long-term concern. nih.gov Furthermore, the incomplete breakdown of some fluorinated substances can lead to the formation of byproducts that may also be toxic. courthousenews.com The widespread presence and persistence of these compounds necessitate a better understanding of their environmental fate and the development of effective remediation strategies. nih.gov

Strategies for Bioremediation of Fluorinated Contaminants

Bioremediation offers a promising and sustainable approach to address the contamination of soil and water by fluorinated compounds. acs.orginfinitalab.com This strategy utilizes the metabolic capabilities of microorganisms to degrade or transform these pollutants into less harmful substances. acs.org

Several bioremediation strategies are being explored:

Bioaugmentation: This involves the introduction of specific microbial strains or consortia with known degradative capabilities to a contaminated site to enhance the breakdown of target pollutants. ucp.pt Genetically engineered microorganisms are also being developed to improve the efficiency of bioremediation, especially in heavily polluted areas. researchgate.net

Phytoremediation: This approach uses plants to remove, contain, or degrade contaminants in soil and water. infinitalab.com Some plant species have been shown to take up and accumulate certain fluorinated compounds. infinitalab.com

Microbial Consortia: The use of mixed microbial communities can be more effective than single strains for degrading complex pollutants. researchgate.net Different species within the consortium can perform different steps in the degradation pathway, leading to more complete mineralization. mdpi.com

Community-based Ecological Restoration: This strategy involves using native or augmented microbial communities for the in-situ bioremediation of contaminated environments. researchgate.net

The development of effective bioremediation technologies is an active area of research, with ongoing efforts to discover and engineer more efficient microbial strains and enzymatic systems for the degradation of persistent fluorinated compounds. acs.orgresearchgate.net

Q & A

Q. What are the common synthetic routes for preparing 2-Fluoro-4-phenylbenzoic acid, and what critical parameters influence reaction efficiency?

Answer: Synthesis typically involves:

- Friedel-Crafts acylation to introduce the phenyl group, followed by fluorination at the 2-position.

- Suzuki-Miyaura coupling to attach the phenyl ring to a pre-fluorinated benzoic acid scaffold.

Critical parameters include: - Temperature : Elevated temperatures (80–120°C) enhance fluorination efficiency but may degrade acid-sensitive groups.

- Catalysts : Palladium-based catalysts improve coupling yields in Suzuki reactions.

- Fluorine source : Selectivity is influenced by reagents like Selectfluor or KF in polar aprotic solvents (e.g., DMF).

Substitution reactions (e.g., replacing fluorine with nucleophiles) require activating groups on the aromatic ring for feasible reactivity under basic conditions .

Q. How can spectroscopic techniques (NMR, IR) differentiate this compound from its structural isomers?

Answer:

- ¹⁹F NMR : The fluorine atom’s chemical shift (~-110 to -120 ppm for aromatic F) distinguishes positional isomers.

- ¹H NMR : Coupling patterns between fluorine and adjacent protons (e.g., J~8–12 Hz for ortho-F) resolve substitution patterns.

- IR spectroscopy : Carboxylic acid O-H stretches (~2500–3300 cm⁻¹) and C=O stretches (~1700 cm⁻¹) confirm the acid moiety.

- X-ray crystallography : Resolves spatial arrangements, as demonstrated for 4-Fluoro-2-(phenylamino)benzoic acid (triclinic system, a=9.955 Å, b=10.006 Å) .

Q. What are the primary chemical reactions involving the fluorine atom in this compound under basic or acidic conditions?

Answer:

- Nucleophilic substitution : Fluorine can be replaced by amines or thiols under basic conditions (e.g., K₂CO₃ in DMF at 60°C) .

- Electrophilic aromatic substitution : The electron-withdrawing fluorine directs incoming groups to meta positions.

- Acid-mediated reactions : Protonation of the carboxylic acid group enhances solubility, enabling esterification or amidation without fluorine displacement .

Advanced Research Questions

Q. How does the fluorine substituent influence the crystal packing and intermolecular interactions of this compound compared to non-fluorinated analogs?

Answer: Fluorine’s electronegativity enhances dipole-dipole interactions and hydrogen bonding. For example:

- Hydrogen bonding : Carboxylic acid dimers form stronger interactions (O-H···O distances ~2.6 Å) due to fluorine’s electron-withdrawing effect.

- Crystal packing : In 4-Fluoro-2-(phenylamino)benzoic acid, triclinic packing (α=89.415°, β=78.013°) is stabilized by F···H-C interactions . Non-fluorinated analogs exhibit less dense packing due to weaker van der Waals forces.

Q. What strategies resolve contradictions in bioactivity data when this compound is used as an enzyme inhibitor scaffold?

Answer:

- Orthogonal assays : Cross-validate inhibition using fluorescence quenching (e.g., tryptophan emission) and isothermal titration calorimetry (ITC).

- Solubility adjustments : Use co-solvents (e.g., DMSO ≤1%) to mitigate aggregation artifacts.

- Computational modeling : Molecular dynamics (MD) simulations clarify fluorine’s role in binding pocket interactions, as seen in fluorinated enzyme inhibitors .

Q. What methodologies optimize regioselective derivatization of this compound for materials science applications?

Answer:

- Directing groups : Protect the carboxylic acid as a methyl ester to direct electrophiles to the fluorine-free aromatic positions.

- Cross-coupling : Use Pd-catalyzed reactions (e.g., Heck or Ullmann couplings) to attach functional groups (e.g., alkynes for polymer backbones).

- Thiol substitution : Replace fluorine with thiols under basic conditions to create thioether-linked materials, as demonstrated in fluorophenyl derivative synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.